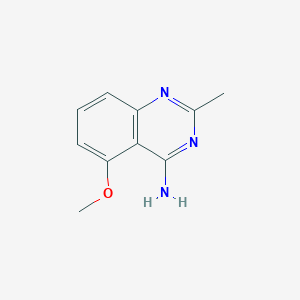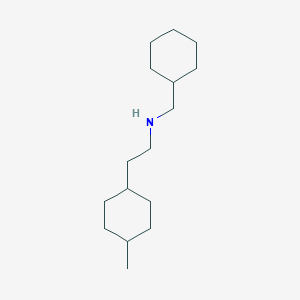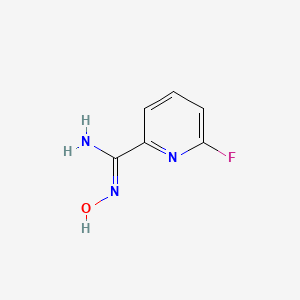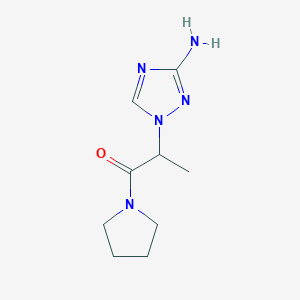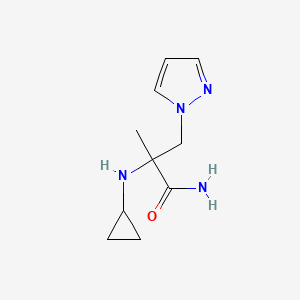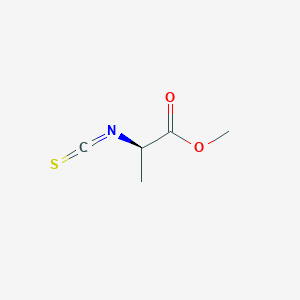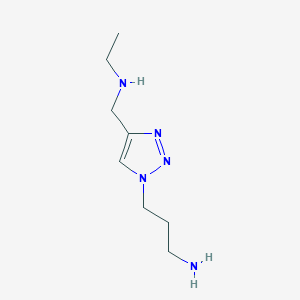
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Ethylamino Group: This step involves the alkylation of the triazole ring with an ethylamine derivative under basic conditions.
Attachment of the Propan-1-amine Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a suitable alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring into a more saturated ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated ring systems.
Substitution Products: Various alkylated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine groups can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H17N5 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-[4-(ethylaminomethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H17N5/c1-2-10-6-8-7-13(12-11-8)5-3-4-9/h7,10H,2-6,9H2,1H3 |
Clave InChI |
RTJUUVLNYLAGRO-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CN(N=N1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)

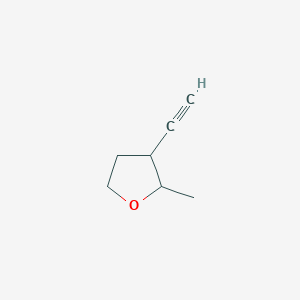
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)


